

Application Notes & Protocols for the Mass Spectrometry Analysis of Budesonide

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Compound of Interest

Compound Name: *Bidenoside C*

Cat. No.: *B12373591*

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Introduction

Budesonide is a potent glucocorticoid steroid utilized in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Accurate and sensitive quantification of Budesonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the analysis of Budesonide and its metabolites. This document provides detailed application notes and protocols for the mass spectrometry analysis of Budesonide.

Budesonide is a synthetic pregnane steroid, and its chemical formula is $C_{25}H_{34}O_6$ with a molar mass of $430.541 \text{ g}\cdot\text{mol}^{-1}$. It exists as a mixture of two epimers, (22R) and (22S), which should be considered during chromatographic separation.

Quantitative Data Summary

The following tables summarize key parameters for the LC-MS/MS analysis of Budesonide, compiled from various validated methods.

Table 1: LC-MS/MS Parameters for Budesonide Quantification

| Parameter | Value | Reference |
|--------------------------------------|---|-----------|
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Mass Spectrometer | Triple Quadrupole | |
| MRM Transition (Precursor > Product) | 431.1 > 323.2 | |
| Dwell Time | 100 ms | |
| Capillary Voltage | 3.25 kV | |
| Source Temperature | 145 °C | |
| Desolvation Temperature | 500 °C | |
| Desolvation Gas Flow | 1000 L/h | |
| Cone Gas Flow | 100 L/h | |

Table 2: Chromatographic Conditions for Budesonide Analysis

| Parameter | Value | Reference |
|--------------------|--|-----------|
| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) | |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Column Temperature | 35 °C | |
| Injection Volume | 5 - 20 µL | |

Table 3: Sample Preparation and Performance Data

| Parameter | Value | Reference |
|--------------------------------------|------------------------------|-----------|
| Sample Matrix | Human Plasma | |
| Extraction Method | Solid-Phase Extraction (SPE) | |
| Linear Range | 10 - 1200 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | |
| Extraction Recovery | 84.7 - 89.4% | |
| Matrix Effect | <4.1% | |

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Budesonide from human plasma prior to LC-MS/MS analysis.

Materials:

- Human plasma samples
- Internal Standard (IS) solution (e.g., Budesonide-d8)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., Cleanert PEP-2 or Strata-X)
- Centrifuge
- Nitrogen evaporator

- Vortex mixer

Procedure:

- Thaw plasma samples to room temperature.
- To 0.2 mL of plasma, add 20 μ L of the internal standard solution.
- Dilute the sample with 0.2 mL of water.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the diluted plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Dry the cartridge under vacuum for 30 seconds.
- Elute Budesonide and the IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the residue in 100-200 μ L of the mobile phase.
- Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Budesonide.

Instrumentation:

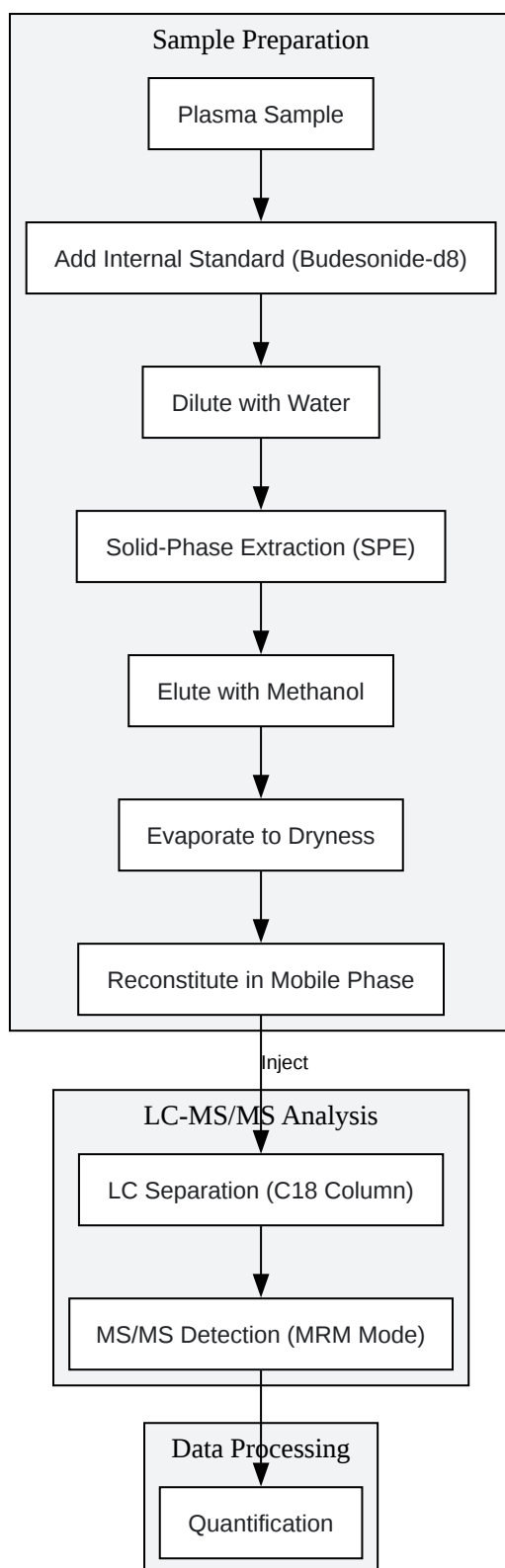
- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Set up the LC system with the parameters outlined in Table 2.
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Set up the mass spectrometer with the parameters detailed in Table 1.
- Inject the prepared sample into the LC-MS/MS system.
- Acquire data in Multiple Reaction Monitoring (MRM) mode.
- Process the data using appropriate software to quantify the concentration of Budesonide relative to the internal standard.

Visualizations

Experimental Workflow



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